REACTION_CXSMILES
|
F[C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][C:3]=1[N+:13]([O-:15])=[O:14].[NH:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.[OH-].[Li+]>CN(C=O)C.O.C1COCC1>[N+:13]([C:3]1[CH:4]=[C:5]([CH:11]=[CH:12][C:2]=1[N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1)[C:6]([OH:8])=[O:7])([O-:15])=[O:14] |f:2.3|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C(=O)OCC)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
599.18 mg
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
280.86 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 50° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate and concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at room temperature for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
THF was evaporated
|
Type
|
ADDITION
|
Details
|
the residue diluted with water
|
Type
|
WASH
|
Details
|
The aqueous phase was washed with Et2O
|
Type
|
EXTRACTION
|
Details
|
Extraction with Et2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over magnesium sulfate and concentration in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 562 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |